An In-Depth Technical Guide to the Metabolites of 1-Chlormadinone Acetate and Their Biological Activity
An In-Depth Technical Guide to the Metabolites of 1-Chlormadinone Acetate and Their Biological Activity
Introduction
1-Chlormadinone acetate (CMA) is a potent synthetic progestin, a derivative of 17α-hydroxyprogesterone, utilized in hormonal contraception and hormone replacement therapy. Its therapeutic efficacy is not solely attributable to the parent compound; the metabolic transformation of CMA in the body yields a series of metabolites, some of which possess significant biological activity. Understanding the metabolic fate of CMA and the pharmacological profiles of its metabolites is paramount for a comprehensive assessment of its overall effects, including its desired therapeutic actions and potential side effects. This guide provides a detailed exploration of the metabolites of CMA, their biological activities, and the experimental methodologies employed for their characterization.
The Metabolic Journey of 1-Chlormadinone Acetate
Following oral administration, chlormadinone acetate undergoes extensive metabolism, primarily in the liver. The biotransformation of CMA involves a variety of enzymatic reactions, including reduction, hydroxylation, deacetylation, and conjugation[1]. These processes are largely mediated by the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of a vast array of xenobiotics[2][3][4][5]. While the specific CYP isoforms responsible for CMA metabolism are not definitively established in the readily available literature, the types of reactions are characteristic of CYP-mediated transformations.
The primary metabolic pathways lead to the formation of several key metabolites. Among the most significant are the hydroxylated derivatives, with the main active metabolites being 3α-hydroxy-CMA and 3β-hydroxy-CMA[1]. Other identified metabolic transformations include hydroxylation at the C2α and C15β positions[1]. The resulting metabolites can then be further conjugated with glucuronic acid or sulfate to facilitate their excretion from the body.
Figure 1: A simplified overview of the metabolic pathway of 1-Chlormadinone Acetate (CMA), highlighting the generation of active and inactive metabolites through Phase I and their subsequent conjugation in Phase II for excretion.
Biological Activity Profile of CMA and its Metabolites
The pharmacological effects of chlormadinone acetate are a composite of the activities of the parent drug and its active metabolites. These compounds exert their effects by binding to and modulating the activity of several steroid hormone receptors, primarily the progesterone receptor (PR), the androgen receptor (AR), and the glucocorticoid receptor (GR).
Progestogenic Activity
CMA is a potent progestin, exhibiting a strong agonistic effect on the progesterone receptor. This activity is fundamental to its contraceptive efficacy, which is achieved through the inhibition of ovulation, thickening of cervical mucus, and alteration of the endometrium to make it less receptive to implantation[6]. The primary active metabolites, 3α-OH-CMA and 3β-OH-CMA, also possess significant progestogenic activity. In vivo studies in rabbits have shown that CMA, 3α-OH-CMA, and 3β-OH-CMA have similar progestomimetic activities in the endometrial proliferation test[1].
Anti-androgenic Activity
A key feature of chlormadinone acetate is its anti-androgenic activity. This is beneficial in the treatment of androgen-dependent conditions such as acne, hirsutism, and benign prostatic hyperplasia. CMA exerts its anti-androgenic effects by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor[7]. The metabolites 3α-OH-CMA and 3β-OH-CMA also contribute to this anti-androgenic profile, although with varying potencies[1][8].
Glucocorticoid Activity
Chlormadinone acetate and some of its metabolites exhibit weak glucocorticoid activity. This is due to their ability to bind to the glucocorticoid receptor. In vivo studies in immature rats have demonstrated that both CMA and 3α-OH-CMA can induce a reduction in thymus and adrenal gland weights, which is indicative of glucocorticoid action[1]. However, 3β-OH-CMA did not show such effects[1].
Comparative Receptor Binding Affinities
The relative potencies of CMA and its primary active metabolites can be quantitatively assessed by their binding affinities (Ki values) to the respective steroid hormone receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |
| Chlormadinone Acetate (CMA) | 2.5[1][8] | 3.8[1][8] | 16[1][8] |
| 3α-hydroxy-CMA | 13[1][8] | 83[1][8] | 69[1][8] |
| 3β-hydroxy-CMA | 6.0[1][8] | 20[1][8] | 21[1][8] |
| Promegestone (R5020) (Reference) | 4.3[1][8] | - | - |
| Methyltrienolone (R1881) (Reference) | - | 2.9[1][8] | - |
| Dexamethasone (Reference) | - | - | 1.2[1][8] |
Table 1: Comparative binding affinities (Ki values) of chlormadinone acetate and its 3α- and 3β-hydroxy metabolites to human progesterone, androgen, and glucocorticoid receptors.
Experimental Methodologies for Characterization
A comprehensive understanding of the metabolic profile and biological activity of CMA and its metabolites necessitates a suite of sophisticated analytical and pharmacological techniques.
In Vitro Metabolism Studies
To elucidate the metabolic pathways of CMA, in vitro systems that mimic the hepatic environment are employed.
Figure 2: A schematic workflow for a typical in vitro metabolism study of Chlormadinone Acetate (CMA) using human liver microsomes to identify its metabolites.
Protocol: In Vitro Metabolism of CMA using Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL), a solution of CMA in a suitable solvent (e.g., acetonitrile, final concentration, e.g., 1 µM), and phosphate buffer (e.g., 100 mM, pH 7.4) to the desired final volume.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration, e.g., 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the remaining CMA and the formed metabolites.
In Vitro Biological Activity Assays
Protocol: Progesterone Receptor Competitive Binding Assay
-
Receptor Preparation: Prepare a cytosol fraction containing progesterone receptors from a suitable source, such as rabbit uterine tissue. This involves homogenization of the tissue in a buffer solution followed by ultracentrifugation to isolate the cytosol[9].
-
Assay Setup: In a series of tubes, add a fixed concentration of a radiolabeled progestin (e.g., [³H]-promegestone) and varying concentrations of the unlabeled competitor (CMA or its metabolites).
-
Incubation: Add the prepared receptor solution to each tube and incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration[9].
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol: Androgen Receptor Reporter Gene Assay
-
Cell Culture and Transfection: Culture a suitable cell line, such as the human prostate cancer cell line PC-3, which can be stably or transiently transfected with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter)[7][10][11][12][13].
-
Cell Plating: Seed the transfected cells into a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (CMA or its metabolites) in the presence of a known androgen agonist (e.g., R1881 or dihydrotestosterone) for antagonist assays, or alone for agonist assays.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent kit[14][15].
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Biological Activity Assays
Protocol: Hershberger Bioassay for Anti-androgenic Activity (based on OECD Guideline 441)
-
Animal Model: Use castrated peripubertal male rats[16][17][18][19][20].
-
Dosing: Administer the test substance (CMA or its metabolites) daily for 10 consecutive days, either orally or by subcutaneous injection. For the anti-androgenic assay, co-administer a reference androgen, such as testosterone propionate (TP), to all animals except the vehicle control group[17].
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect five androgen-dependent tissues: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis[17][19].
-
Tissue Weighing: Record the wet weight of each of these tissues.
-
Data Analysis: Compare the tissue weights of the groups treated with the test substance and TP to the group treated with TP alone. A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues is indicative of anti-androgenic activity[17].
Protocol: Thymus and Adrenal Gland Involution Assay for Glucocorticoid Activity
-
Animal Model: Use immature or adrenalectomized rats to increase sensitivity to exogenous glucocorticoids[21][22][23][24][25].
-
Dosing: Administer the test substance (CMA or its metabolites) daily for a specified period (e.g., 6 days)[1].
-
Necropsy and Organ Collection: At the end of the treatment period, euthanize the animals and carefully dissect the thymus and adrenal glands.
-
Organ Weighing: Record the wet weight of the thymus and adrenal glands.
-
Data Analysis: Compare the organ weights of the treated groups to a vehicle control group. A statistically significant decrease in the weight of the thymus and/or adrenal glands is indicative of glucocorticoid activity.
Analytical Methodology for Quantification
Protocol: LC-MS/MS Analysis of CMA and Metabolites in Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.
-
Elution: Elute CMA and its metabolites from the cartridge with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system[10][26][27][28][29].
-
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.5 µm).
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might start at 40-50% B and ramp up to 95% B over 5-10 minutes.
-
Flow Rate: Set a flow rate of approximately 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 40°C) to improve peak shape.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for CMA and each of its metabolites. For example, for CMA (MW ≈ 404.9 g/mol ), the precursor ion would be m/z 405.9 ([M+H]⁺). The product ions would be determined by fragmentation of the precursor ion.
-
Quantification: Quantify the analytes by comparing their peak areas to those of a calibration curve prepared with known concentrations of analytical standards and an internal standard (e.g., deuterated CMA).
-
Conclusion
The biological activity of 1-Chlormadinone acetate is a complex interplay between the parent compound and its active metabolites, primarily 3α-OH-CMA and 3β-OH-CMA. These metabolites contribute significantly to the overall progestogenic and anti-androgenic effects of the drug, while also exhibiting weak glucocorticoid activity. A thorough understanding of the metabolic pathways and the pharmacological profiles of these metabolites is essential for optimizing the therapeutic use of CMA and for anticipating its potential side effects. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and characterization of CMA and its metabolites in the context of drug development and clinical research.
References
-
OECD 441: Hershberger assay. Pharmaron. Available at: [Link].
-
OECD Test Guideline 441: Hershberger Bioassay in Rats. National Toxicology Program (NTP). Available at: [Link].
-
Confirmatory analysis of acetylgestagens in plasma using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link].
-
Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors. PubMed. Available at: [Link].
-
Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors. ResearchGate. Available at: [Link].
-
Test No. 441: Hershberger Bioassay in Rats. OECD. Available at: [Link].
-
Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line. PubMed. Available at: [Link].
-
Thymic involution in the suspended rat - Adrenal hypertrophy and glucocorticoid receptor content. NASA Technical Reports Server (NTRS). Available at: [Link].
-
The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. PMC. Available at: [Link].
-
Hershberger Assay OCSPP Guideline 890.1400 Standard Evaluation Procedure (SEP) ENDOCRINE DISRUPTOR SCREENING PROGRAM. EPA. Available at: [Link].
-
An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PMC. Available at: [Link].
-
Involution of Rat Thymus: Characterization of Cytoplasmic Glucocorticoid Receptors, Evidence of Glucocorticoid Resistant Dexamethasone Receptor-Positive Cells. PubMed. Available at: [Link].
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available at: [Link].
-
Thymic involution in the suspended rat: adrenal hypertrophy and glucocorticoid receptor content. PubMed. Available at: [Link].
-
A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. PubMed. Available at: [Link].
-
Analysis of Androgen Receptor Activity by Reporter Gene Assays. Springer. Available at: [Link].
-
Identification of Novel Progesterone Receptor (PR) Inhibitors (Homo sapiens) from Metabolites of Biotransformation Fungal: A Bioinformatics Approach. MDPI. Available at: [Link].
-
Glucocorticoids delay age-associated thymic involution through directly affecting the thymocytes. PubMed. Available at: [Link].
-
Androgen Receptor Luciferase Reporter Lentivirus. BPS Bioscience. Available at: [Link].
-
Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link].
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. PMC. Available at: [Link].
-
assays of hormones and receptors. University of Arizona. Available at: [Link].
-
Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link].
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link].
-
CONCENTRATION OF PROGESTIN IN THE SERUM OF THE RABBIT DURING PREGNANCY, THE PUERPERIUM AND FOLLOWING CASTRATION. Endocrinology. Available at: [Link].
-
Glucocorticoid Production and Regulation in Thymus: Of Mice and Birds. PMC. Available at: [Link].
-
Validation of in Vitro Screening Models for Progestagenic Activities: Inter-Assay Comparison and Correlation With in Vivo Activity in Rabbits. PubMed. Available at: [Link].
-
A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. MDPI. Available at: [Link].
-
Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available at: [Link].
-
Chlormadinone acetate, a progesterone derivative that binds to the digitalis receptor, inhibits the sodium pump in the isolated rat diaphragm. PubMed. Available at: [Link].
-
Evaluation of extraction methods for progesterone determination in rabbit (Oryctolagus cuniculus) feces by radioimmunoassay. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Evaluation-of-extraction-methods-for-progesterone-(/f478a8b111a4e69b3f3e1a0d3e5e4e1a0b5a1c1d)]([Link].
-
CHLORMADINONE ACETATE – Application in Therapy and Current Clinical Research. Drug Discovery. Available at: [Link].
-
Development and Validation of a Computational Model for Androgen Receptor Activity. Environmental Health Perspectives. Available at: [Link].
-
Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. Available at: [Link].
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available at: [Link].
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. Available at: [Link].
-
[Histological observations on the rabbit endometrium (Clauberg test) pretreated with estrogens and then with aldactone (spirolactone, SC-9420)]. PubMed. Available at: [Link].
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link].
-
Assessing the Feasibility of In Vitro Assays in Combination with Biological Matrices to Screen for Endogenous CYP450 Phenotype Biomarkers Using an Untargeted Metabolomics Approach—A Proof of Concept Study. MDPI. Available at: [Link].
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link].
-
What are the key in vitro assays to assess CYP inhibition or induction?. Patsnap Synapse. Available at: [Link].
-
In Vitro Models for Studying Induction of Cytochrome P450 Enzymes. ResearchGate. Available at: [Link].
-
Progesterone-regulated changes in transcriptional events in rabbit uterus. PubMed. Available at: [Link].
-
Cytochrome P450 Assays. Charles River. Available at: [Link].
Sources
- 1. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Confirmatory analysis of acetylgestagens in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. ntrs.nasa.gov [ntrs.nasa.gov]
- 22. Involution of rat thymus: characterization of cytoplasmic glucocorticoid receptors, evidence of glucocorticoid resistant dexamethasone receptor-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thymic involution in the suspended rat: adrenal hypertrophy and glucocorticoid receptor content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Glucocorticoid Production and Regulation in Thymus: Of Mice and Birds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chlormadinone acetate, a progesterone derivative that binds to the digitalis receptor, inhibits the sodium pump in the isolated rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. longdom.org [longdom.org]
- 27. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biocompare.com [biocompare.com]
- 29. mdpi.com [mdpi.com]
